molecular formula C10H17NO4Si B3153391 Methyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate CAS No. 75806-14-3

Methyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate

Cat. No. B3153391
CAS RN: 75806-14-3
M. Wt: 243.33 g/mol
InChI Key: HNWVYLQVRHSTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate, also known as MMTSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MMTSB is a versatile compound that can be used in the synthesis of various organic compounds and has shown promising results in biological and medicinal research.

Scientific Research Applications

Cycloadditions and Steric Effects

A study by Day and Inwood (1969) explored the 1,3-dipolar addition of 2-diazopropane to methyl but-2-ynoate, revealing a steric effect that leads to the formation of 4-methoxycarbonyl-3,3,5-trimethyl-3H-pyrazole and 5-methoxycarbonyl-3,3,4-trimethyl-3H-pyrazole. This work highlights the impact of steric factors in transition states for cycloaddition reactions, providing insight into reaction selectivity and product distribution Day & Inwood, 1969.

Synthesis of Dimethyl Sulfomycinamate

Bagley et al. (2005) achieved the synthesis of dimethyl sulfomycinamate, a product related to the sulfomycin family of thiopeptide antibiotics, from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate. This process involves a complex multi-step synthesis that exhibits total regiocontrol, demonstrating the compound's utility in the synthesis of complex molecules Bagley et al., 2005.

Carbamic Acid Species Trapping

Ito and Ushitora (2006) described a method for the methoxycarbonylation of a variety of amines into corresponding methyl carbamates using (trimethylsilyl)diazomethane under CO2. This process, which operates at room temperature, underscores the potential of utilizing similar compounds for carbamate synthesis, demonstrating the flexibility of these chemical frameworks in organic synthesis Ito & Ushitora, 2006.

Amino Heck Reactions

Zaman, Kitamura, and Abell (2007) developed a method for the preparation of 2-methyl-, 2-(methoxycarbonyl)methyl-, and 2,2-[(ethoxycarbonyl)(methoxycarbonyl)]methyl-5-phenylpyrroles from corresponding 3-butynyl and 4-(methoxycarbonyl)-3-butynyl phenyl ketone O-pentafluorobenzoyl oximes. This work illustrates the use of amino Heck cyclization and tandem amino Heck carbonylation for synthesizing functionalized pyrroles, highlighting the compound's relevance in facilitating complex reactions Zaman, Kitamura, & Abell, 2007.

properties

IUPAC Name

methyl 2-(methoxycarbonylamino)-4-trimethylsilylbut-3-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4Si/c1-14-9(12)8(11-10(13)15-2)6-7-16(3,4)5/h8H,1-5H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWVYLQVRHSTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#C[Si](C)(C)C)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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